molecular formula C17H15FN2OS2 B10801335 N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide

N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide

Cat. No.: B10801335
M. Wt: 346.4 g/mol
InChI Key: VSGDPFBBEZFQBN-UHFFFAOYSA-N
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Description

WAY-637936 is a chemical compound with the molecular formula C17H15FN2OS2 and a molecular weight of 346.44. It is known for its unique structure, which includes a thiazole ring and a fluorophenyl group

Properties

Molecular Formula

C17H15FN2OS2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C17H15FN2OS2/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)5-1-3-14-4-2-10-22-14/h2,4,6-11H,1,3,5H2,(H,19,20,21)

InChI Key

VSGDPFBBEZFQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of WAY-637936 involves several steps, starting with the preparation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

WAY-637936 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-637936 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-637936 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

WAY-637936 can be compared with other similar compounds, such as:

The uniqueness of WAY-637936 lies in its specific structure and the presence of the fluorophenyl group, which may confer distinct properties and applications compared to other similar compounds .

Biological Activity

N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a fluorophenyl substituent , and a thiophene moiety , contributing to its unique properties. Its molecular formula is C19H19N3O2S2C_{19}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 390.5 g/mol.

Biological Activity

This compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The presence of the fluorine atom is believed to enhance its binding affinity and metabolic stability, making it a candidate for drug development.

The compound's mechanism of action involves binding to specific molecular targets, potentially modulating their activity. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression, leading to therapeutic effects.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays. Notably, thiazole-based derivatives have been synthesized and tested for their activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following table summarizes some of the key findings related to AChE inhibition:

CompoundIC50 (μM)Relative Potency
This compoundTBDTBD
Benzylpiperidine-linked diarylthiazole0.30High
Coumarylthiazole derivative4.58Moderate
Other thiazole derivatives3.85 - 500.56Varies

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, with lower values representing higher potency .

Case Studies

  • Neuroprotective Effects : In a study evaluating thiazole derivatives for neuroprotective effects, compounds similar to this compound demonstrated significant AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
  • Cytotoxic Activity : Another investigation assessed the cytotoxicity of various thiazole derivatives against human breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited promising cytotoxic effects, warranting further exploration into their mechanisms and therapeutic potential .

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